molecular formula C12H19NO3 B6201682 tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate CAS No. 2694735-35-6

tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B6201682
CAS No.: 2694735-35-6
M. Wt: 225.3
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Description

tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate: is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a cyclopropyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-tert-butoxycarbonylpyrrolidine with cyclopropyl ketone under specific conditions. One efficient method involves the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Introduction of hydroxyl groups or conversion to carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of tyrosine kinase 2 (TYK2), a protein involved in various signaling pathways . The compound binds to the active site of TYK2, inhibiting its activity and thereby modulating downstream signaling pathways.

Comparison with Similar Compounds

  • tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate
  • tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
  • tert-butyl 3-ethyl-4-oxopyrrolidine-1,3-dicarboxylate

Comparison: tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design and synthesis .

Properties

CAS No.

2694735-35-6

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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